4-(Trifluoromethyl)furan-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)furan-3-carbonyl chloride is a chemical compound that belongs to the class of fluorinated furans.
Preparation Methods
The synthesis of 4-(Trifluoromethyl)furan-3-carbonyl chloride typically involves the introduction of a trifluoromethyl group into a furan ring. One common method is the reaction of furan derivatives with trifluoromethylating agents under specific conditions. For example, the reaction of tetrahydrofuran with cobalt (III) fluoride or potassium tetrafluorocobaltate (III) followed by treatment with alkali can yield trifluoromethylated furans . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
4-(Trifluoromethyl)furan-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group can influence the reactivity and orientation of the substitution.
Oxidation and Reduction: The furan ring can undergo oxidation to form various products, depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Scientific Research Applications
4-(Trifluoromethyl)furan-3-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)furan-3-carbonyl chloride exerts its effects depends on its specific application. In chemical reactions, the trifluoromethyl group can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)furan-3-carbonyl chloride can be compared to other fluorinated furans and benzofurans. Similar compounds include:
2-Trifluoromethylfuran: Known for its antimalarial activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2-Fluorobenzofuran: Synthesized through various fluorination methods and used in different applications.
Properties
CAS No. |
56286-76-1 |
---|---|
Molecular Formula |
C6H2ClF3O2 |
Molecular Weight |
198.53 g/mol |
IUPAC Name |
4-(trifluoromethyl)furan-3-carbonyl chloride |
InChI |
InChI=1S/C6H2ClF3O2/c7-5(11)3-1-12-2-4(3)6(8,9)10/h1-2H |
InChI Key |
OMJJYFIZECFEIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CO1)C(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.